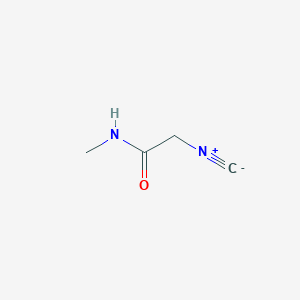
2-Isocyano-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyano-N-methylacetamide is an organic compound with the molecular formula C4H6N2O It is a member of the isocyanide family, characterized by the presence of an isocyano group (-NC) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-N-methylacetamide typically involves the reaction of N-methylacetamide with a suitable isocyanide precursor. One common method is the treatment of N-methylacetamide with an alkyl isocyanide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the isocyano group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in a solvent-free environment or with minimal solvent use to reduce waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Isocyano-N-methylacetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN2) Reactions: The isocyano group can act as a nucleophile, participating in SN2 reactions with alkyl halides to form substituted amides.
Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions with activated methylene groups to form five-membered heterocycles.
Multicomponent Reactions: It is also involved in multicomponent reactions, such as the Ugi and Passerini reactions, which are used to synthesize complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, activated methylene compounds, and various electrophiles. Reaction conditions often involve the use of bases, such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound include substituted amides, heterocyclic compounds, and complex organic molecules. These products are of interest in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
2-Isocyano-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and complex organic molecules.
Medicine: Research has explored its use in the development of new antibiotics and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Isocyano-N-methylacetamide involves its ability to covalently modify essential metabolic enzymes. It targets active site cysteines in enzymes involved in fatty acid biosynthesis and the hexosamine pathway, leading to functional inhibition and disruption of bacterial growth . This covalent binding to catalytic sites is a key feature of its antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Isocyanopyrimidine
- 2-Acylphenylisocyanides
- o-Isocyanobenzaldehyde
Uniqueness
2-Isocyano-N-methylacetamide is unique due to its specific reactivity and the ability to participate in a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C4H6N2O |
|---|---|
Peso molecular |
98.10 g/mol |
Nombre IUPAC |
2-isocyano-N-methylacetamide |
InChI |
InChI=1S/C4H6N2O/c1-5-3-4(7)6-2/h3H2,2H3,(H,6,7) |
Clave InChI |
VASXYNGEBJCXBV-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-amine](/img/structure/B13161306.png)
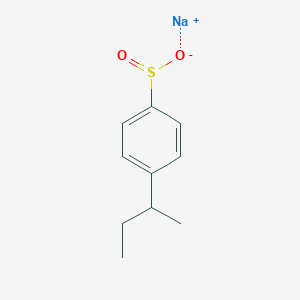
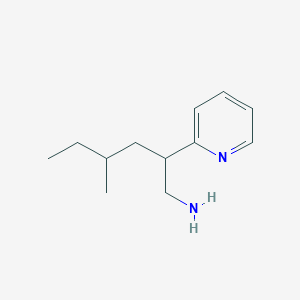
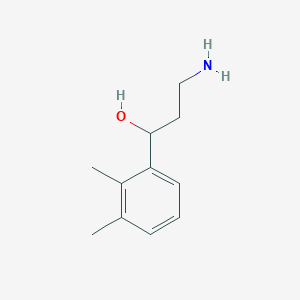
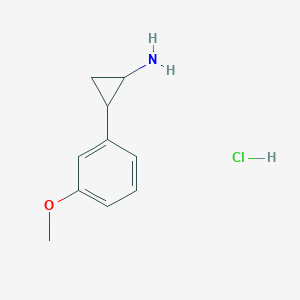
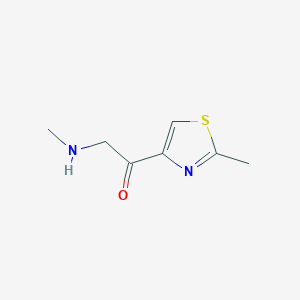
![Spiro[4.5]decane-6-sulfonyl chloride](/img/structure/B13161339.png)
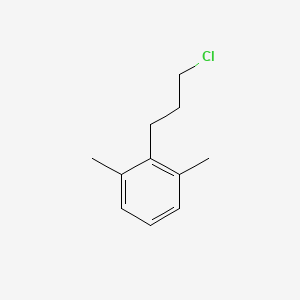
![3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13161345.png)
